Eff-och3

Description

Eff-och3 is a hybrid multidentate phosphine-alkene ligand designed for transition metal coordination chemistry and catalytic applications. Its synthesis involves a multi-step protocol, including alkoxylation, oxidation, and coupling reactions (e.g., using reagents like CH₃(CH₂)₃OCH₃ and benzylamine) . The compound’s structure features a phosphine core with an alkene backbone and a methoxy (-OCH₃) substituent, which enhances electron-donating properties and stabilizes metal complexes in catalytic cycles . This compound is notable for its versatility in forming stable complexes with metals like palladium, nickel, and platinum, making it valuable in cross-coupling reactions and asymmetric catalysis .

Propriétés

Numéro CAS |

135884-98-9 |

|---|---|

Formule moléculaire |

C21H24N2O3 |

Poids moléculaire |

352.4 g/mol |

Nom IUPAC |

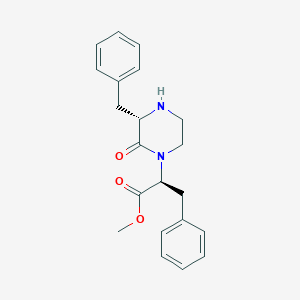

methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate |

InChI |

InChI=1S/C21H24N2O3/c1-26-21(25)19(15-17-10-6-3-7-11-17)23-13-12-22-18(20(23)24)14-16-8-4-2-5-9-16/h2-11,18-19,22H,12-15H2,1H3/t18-,19-/m0/s1 |

Clé InChI |

ASHDRQJEJVMZJK-OALUTQOASA-N |

SMILES |

COC(=O)C(CC1=CC=CC=C1)N2CCNC(C2=O)CC3=CC=CC=C3 |

SMILES isomérique |

COC(=O)[C@H](CC1=CC=CC=C1)N2CCN[C@H](C2=O)CC3=CC=CC=C3 |

SMILES canonique |

COC(=O)C(CC1=CC=CC=C1)N2CCNC(C2=O)CC3=CC=CC=C3 |

Synonymes |

EFF-OCH3 methyl 3-phenyl-3-(2'-oxo-3'-benzyl-1'-piperazinyl)propionate |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Eff-och3 typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the piperazine ring, followed by the introduction of the benzyl and phenylpropanoate groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The benzyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Applications De Recherche Scientifique

Methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules.

Biology: The compound can be used in studies of enzyme interactions and protein binding due to its unique structure.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of Eff-och3 involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Research Findings and Implications

- Structural Flexibility : this compound’s -OCH₃ group optimizes electron donation, outperforming bulkier substituents (e.g., -OC₂H₅) in catalysis .

- Hybrid Design : Its phosphine-alkene hybrid structure bridges the gap between traditional phosphine ligands and π-acidic alkenes, enabling unique metal coordination modes .

- Industrial Relevance: this compound’s stability and efficiency make it superior to inorganic catalysts like WO₃ composites in fine chemical synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.